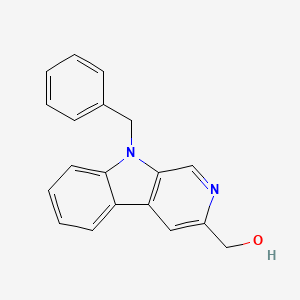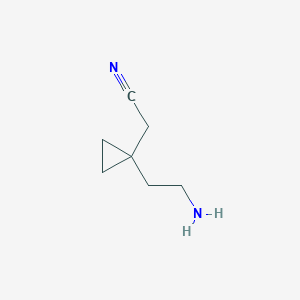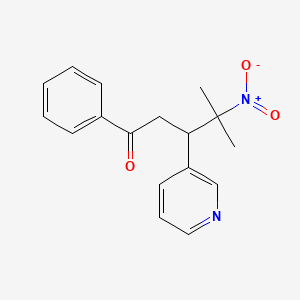![molecular formula C21H19F3N2O4S B8463249 2,2,2-Trifluoro-N-[3-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)-ethanesulfonamide CAS No. 353229-45-5](/img/structure/B8463249.png)
2,2,2-Trifluoro-N-[3-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)-ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
The synthesis of 3-MPPTS involves several steps. One common synthetic route includes the reaction of 2-methoxyphenol with 3-bromobenzyl bromide to form 3-(2-methoxyphenoxy)benzyl bromide. This intermediate is then reacted with pyridine-3-methanamine to yield the corresponding amine. Finally, the amine is treated with 2,2,2-trifluoroethanesulfonyl chloride to produce 3-MPPTS.
Industrial production methods for 3-MPPTS are not widely documented, but the synthetic route described above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification steps.
化学反応の分析
3-MPPTS undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to the corresponding amine.
Substitution: The aromatic rings in 3-MPPTS can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
3-MPPTS has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a ligand in various chemical reactions and studies involving metabotropic glutamate receptors.
Biology: 3-MPPTS is employed in research to study the modulation of synaptic activity and receptor function.
作用機序
The mechanism of action of 3-MPPTS involves its binding to the metabotropic glutamate 2 receptor (mGlu2). It acts as a positive allosteric modulator, increasing the affinity of the receptor for its endogenous agonists, such as glutamate. This modulation enhances the receptor’s response to glutamate, leading to increased synaptic activity and potential therapeutic effects in psychiatric disorders .
類似化合物との比較
3-MPPTS is compared with other similar compounds, such as 4-MPPTS, 4-APPES, and CBiPES. These compounds also belong to the 3-pyridylmethylsulfonamides class and act as potentiators of mGlu2 receptors. 3-MPPTS is unique in its specific binding affinity and selectivity for mGlu2 receptors, making it a valuable tool in research and potential therapeutic applications .
Similar compounds include:
- 4-MPPTS (2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide)
- 4-APPES (N-[4-(4-carboxamidophenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide hydrochloride monohydrate)
- CBiPES (N-[4’-cyano-biphenyl-3-yl]-N-(pyridin-3-ylmethyl)ethanesulfonamide hydrochloride)
These compounds share structural similarities with 3-MPPTS but differ in their specific chemical properties and biological activities.
特性
CAS番号 |
353229-45-5 |
|---|---|
分子式 |
C21H19F3N2O4S |
分子量 |
452.4 g/mol |
IUPAC名 |
2,2,2-trifluoro-N-[3-(2-methoxyphenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide |
InChI |
InChI=1S/C21H19F3N2O4S/c1-29-19-9-2-3-10-20(19)30-18-8-4-7-17(12-18)26(14-16-6-5-11-25-13-16)31(27,28)15-21(22,23)24/h2-13H,14-15H2,1H3 |
InChIキー |
GJWZEUKWBMFOAA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1OC2=CC=CC(=C2)N(CC3=CN=CC=C3)S(=O)(=O)CC(F)(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

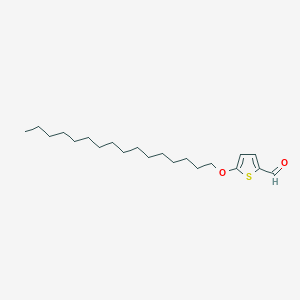
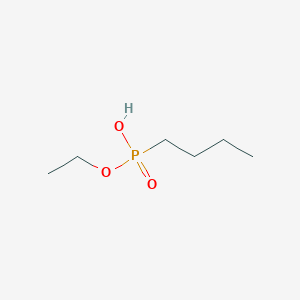
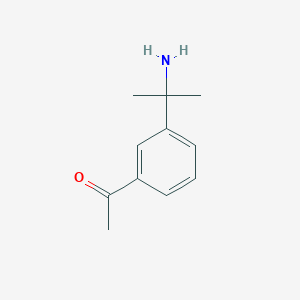
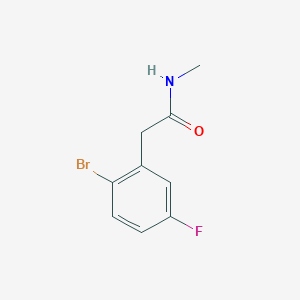
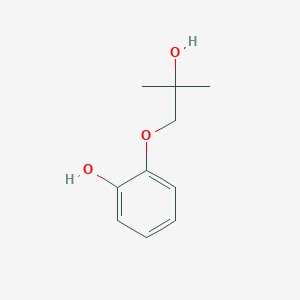
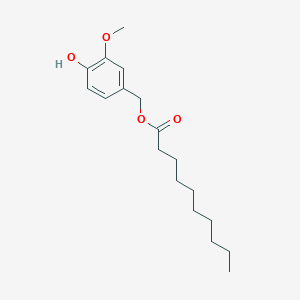

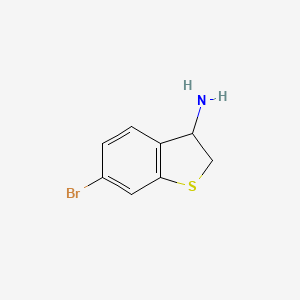
![tert-Butyl {2-amino-1-[2-(trifluoromethyl)phenyl]ethyl}carbamate](/img/structure/B8463212.png)


